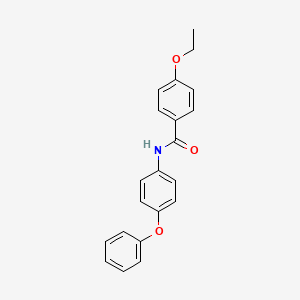

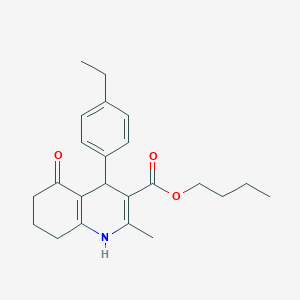

![molecular formula C14H20N2O5S B5169533 N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)

N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide, also known as NMS-P118, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide is not fully understood, but it is believed to act by inhibiting the activity of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (KATP). This leads to the depolarization of the cell membrane and the activation of voltage-gated calcium channels, which triggers a cascade of intracellular signaling events that ultimately result in the antiproliferative and pro-apoptotic effects observed in cancer cells.

Biochemical and Physiological Effects:

This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 tumor suppressor pathway. It has also been found to inhibit the expression of various genes involved in angiogenesis and inflammation. In addition, this compound has been shown to increase insulin secretion in pancreatic beta cells by activating KATP channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide in lab experiments is its specificity for the SUR1 subunit of KATP channels. This allows researchers to study the effects of KATP channel inhibition without the confounding effects of other ion channels. However, one limitation of using this compound is its relatively low potency compared to other KATP channel inhibitors, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for the study of N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide. One area of research is the development of more potent analogs of this compound that can be used at lower concentrations. Another area of research is the investigation of the effects of this compound on other types of cancer and inflammatory diseases. Furthermore, the potential use of this compound as a therapeutic agent in animal models and clinical trials should be explored. Finally, the development of new methods for the synthesis of this compound and its analogs may lead to more efficient and cost-effective production of these compounds.

Synthesis Methods

The synthesis of N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide has been achieved using various methods. One of the most common methods involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with morpholine, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting amine is then reacted with 3-chloropropanoyl chloride to obtain this compound. Other methods involve the use of different starting materials and reagents, but the basic steps remain the same.

Scientific Research Applications

N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to have antiproliferative and pro-apoptotic effects on various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Furthermore, this compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease.

Properties

IUPAC Name |

N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-3-14(17)15-11-4-5-12(20-2)13(10-11)22(18,19)16-6-8-21-9-7-16/h4-5,10H,3,6-9H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHFGJAVWFLMLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,8-dibromo-17-(3,4-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169453.png)

![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide](/img/structure/B5169463.png)

![4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine](/img/structure/B5169465.png)

![N-[4-(acetylamino)phenyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5169483.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5169489.png)

![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5169525.png)

![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)